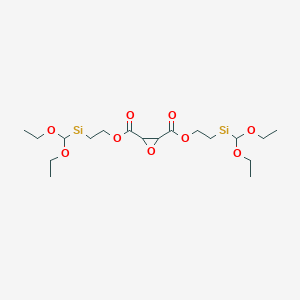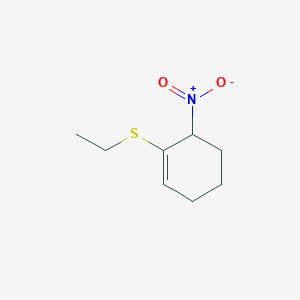![molecular formula C8H12Cl2O2 B14373384 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-50-6](/img/structure/B14373384.png)
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its two chlorine atoms and three methyl groups attached to a dioxaspiroheptane ring system. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a suitable precursor compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pathways involved may include nucleophilic substitution reactions and oxidative processes.
類似化合物との比較
Similar Compounds
- 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
Uniqueness
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms and three methyl groups
特性
CAS番号 |
89995-50-6 |
|---|---|
分子式 |
C8H12Cl2O2 |
分子量 |
211.08 g/mol |
IUPAC名 |
2,2-dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-6(2,3)7(12-5)4-8(7,9)10/h5H,4H2,1-3H3 |
InChIキー |
PLXGVQORNFILFK-UHFFFAOYSA-N |
正規SMILES |
CC1OC(C2(O1)CC2(Cl)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


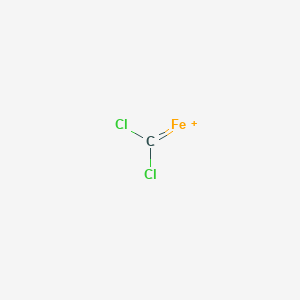
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
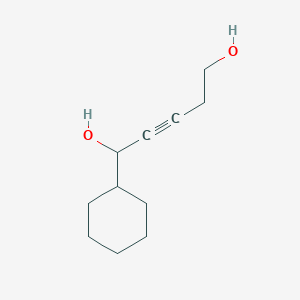
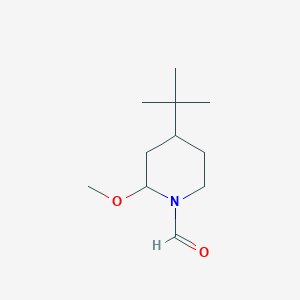


![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
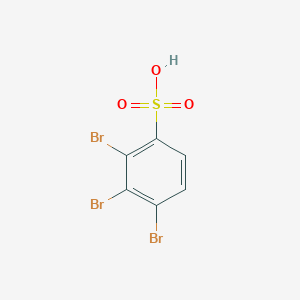
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
